REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[N:4]([S:5](=[O:6])(=[O:7])[c:8]1[n:9][cH:10][cH:11][cH:12][cH:13]1)[CH2:14][CH:15]([CH2:16][CH:17]=[CH2:18])[CH3:19].[Cl:20][CH2:21][Cl:22]>>[CH2:1]1[N:4]([S:5](=[O:6])(=[O:7])[c:8]2[n:9][cH:10][cH:11][cH:12][cH:13]2)[CH2:14][CH:15]([CH3:19])[CH2:16][CH:17]=[CH:18]1
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Name
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C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC1CC=CCN(S(=O)(=O)c2ccccn2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |